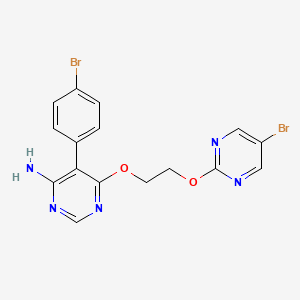
Macitentan Impurity 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Macitentan Impurity 1 is a byproduct formed during the synthesis of macitentan, a dual endothelin receptor antagonist used primarily for the treatment of pulmonary arterial hypertension. The presence of impurities in pharmaceutical compounds is a critical concern as they can affect the efficacy and safety of the drug. Therefore, understanding the properties and behavior of this compound is essential for ensuring the quality and safety of macitentan.
准备方法
The synthesis of Macitentan Impurity 1 typically occurs during the multi-step production process of macitentan. The primary synthetic route involves the reaction of N-propylsulfamide with potassium tert-butoxide in methanol to form a potassium salt, which is then condensed with 5-(4-bromophenyl)-4,6-dichloropyrimidine in dimethyl sulfoxide. Subsequent steps involve reactions with ethylene glycol and 5-bromo-2-chloropyrimidine in the presence of various reagents such as sodium hydride and tetrahydrofuran .
Industrial production methods aim to minimize the formation of impurities like this compound by optimizing reaction conditions and purification processes. Techniques such as high-performance liquid chromatography (HPLC) are employed to separate and quantify impurities, ensuring that the final product meets stringent quality standards .
化学反应分析
Macitentan Impurity 1 can undergo various chemical reactions, including:
Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives.
Reduction: Reducing agents can convert the impurity into different reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common reagents used in these reactions include sodium hydride, potassium tert-butoxide, and various solvents like dimethyl sulfoxide and tetrahydrofuran. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Macitentan Impurity 1 is primarily studied in the context of pharmaceutical research to understand its impact on the safety and efficacy of macitentan. Analytical methods such as HPLC and mass spectrometry are used to identify and quantify this impurity in drug formulations. Research also focuses on developing improved synthetic routes to minimize the formation of impurities and enhance the overall quality of the drug .
In addition to its relevance in pharmaceutical research, this compound can serve as a model compound for studying the behavior of similar impurities in other drugs. This knowledge can be applied to improve the synthesis and purification processes of various pharmaceutical compounds.
作用机制
The mechanism of action of Macitentan Impurity 1 is not well-documented, as it is primarily considered an unwanted byproduct. its presence can potentially interfere with the intended action of macitentan by competing for binding sites or altering the drug’s pharmacokinetic properties. Further research is needed to elucidate the specific molecular targets and pathways affected by this impurity .
相似化合物的比较
Macitentan Impurity 1 can be compared with other impurities formed during the synthesis of endothelin receptor antagonists. Similar compounds include:
Bosentan Impurity 1: Formed during the synthesis of bosentan, another endothelin receptor antagonist.
Ambrisentan Impurity 1: A byproduct in the synthesis of ambrisentan, used for treating pulmonary arterial hypertension.
The uniqueness of this compound lies in its specific formation pathway and the conditions under which it is produced. Understanding these factors helps in developing targeted strategies to minimize its presence in the final drug product .
属性
IUPAC Name |
5-(4-bromophenyl)-6-[2-(5-bromopyrimidin-2-yl)oxyethoxy]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2N5O2/c17-11-3-1-10(2-4-11)13-14(19)22-9-23-15(13)24-5-6-25-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEPQTGGEXKQEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1433875-21-8 |
Source


|
| Record name | 5-(4-Bromophenyl)-6-(2-((5-bromo-2-pyrimidinyl)oxy)ethoxy)-4-pyrimidinamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1433875218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4-BROMOPHENYL)-6-(2-((5-BROMO-2-PYRIMIDINYL)OXY)ETHOXY)-4-PYRIMIDINAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51YSQ21S7O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
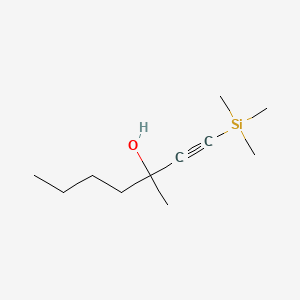
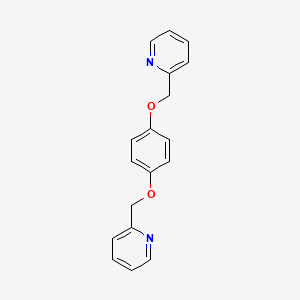
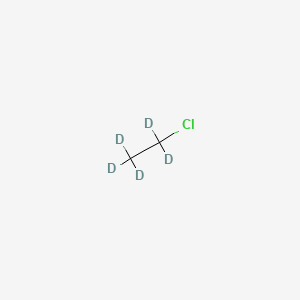
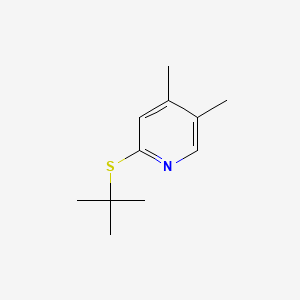
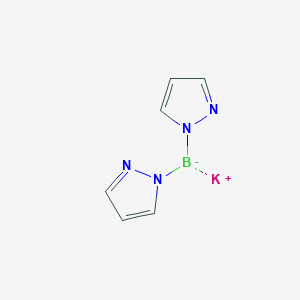
![2-[(Z)-N-hydroxy-C-[2-[hydroxy-[(3E)-3-hydroxyimino-3-(2-hydroxyphenyl)-1-phenylpropyl]amino]-2-phenylethyl]carbonimidoyl]phenol](/img/structure/B579822.png)
![(3S,3aS,5aR,5bR,7aS,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-2,3,3a,4,5,6,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-7-one](/img/structure/B579823.png)
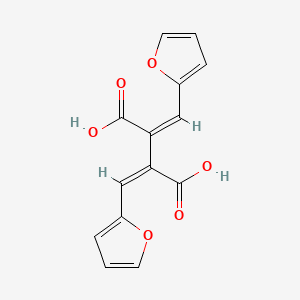

![Octahydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B579830.png)
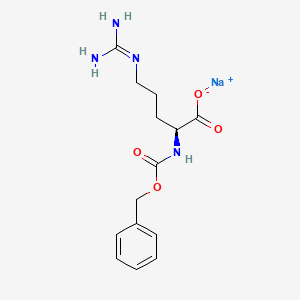
![3-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B579835.png)
